molecular formula C10H14O2 B165716 4-tert-Butylcatechol CAS No. 98-29-3

4-tert-Butylcatechol

Cat. No. B165716
CAS RN: 98-29-3
M. Wt: 166.22 g/mol
InChI Key: XESZUVZBAMCAEJ-UHFFFAOYSA-N
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Description

4-tert-Butylcatechol (TBC) is an organic chemical compound which is a derivative of catechol . It is widely utilized as an inhibitor in the polymerization of butadiene, styrene, vinyl acetate, and other reactive monomers . It also plays an important role in the synthesis of tungsten oxide nanoparticles by nonaqueous sol-gel process .


Synthesis Analysis

TBC is added as a stabilizer and polymerization inhibitor to butadiene, styrene, and other reactive monomer streams . It is also used as a stabilizer in the manufacture of polyurethane foam . The antipolymer and antioxidant activity of stable nitroxide radicals (SNRs) and phenolics in styrene polymerization were studied by density functional theory (DFT) calculation and experimental approach .


Molecular Structure Analysis

The molecular structure of TBC can be represented as (CH3)3CC6H3-1,2-(OH)2 . More detailed information about its structure can be found in the NIST Chemistry WebBook .


Chemical Reactions Analysis

TBC undergoes electrochemical trimerization via anodic oxidation . The mechanism of this reaction has been studied using cyclic voltammetry and controlled-potential coulometry .


Physical And Chemical Properties Analysis

TBC has a molecular weight of 166.22 g/mol . It has a melting point of 52-55 °C and a boiling point of 285 °C . It is soluble in methanol .

Scientific Research Applications

Electrochemical Synthesis and Analysis

  • Electrochemical Trimerization : The electrochemical trimerization of 4-tert-butylcatechol through anodic oxidation in aqueous solutions has been studied, offering a method for the synthesis of new trimers in good yield and purity (Nematollahi, Rafiee, & Samadi-Maybodi, 2004).
  • Oxidative Coupling in Electrochemistry : Research on the electrochemical oxidation of 4-tert-butylcatechol in the presence of benzenamines indicates its potential for synthesizing aminoquinones through an oxidative coupling process (Nematollahi, Feyzi Barnaji, Salehzadeh, & Varmaghani, 2014).

Nanoparticle Functionalization

  • Surface Functionalization of Nanoparticles : 4-tert-butylcatechol has been utilized in nonaqueous in situ functionalization of titania nanoparticles, demonstrating its role in modifying surface and solubility properties (Niederberger et al., 2004).

Photodegradation Studies

  • Photodegradation of 4-tert-Butylphenol : The study of the photodegradation of 4-tert-butylphenol has shown the formation of 4-tert-butylcatechol as a by-product, providing insights into the degradation pathways and environmental impact of 4-tert-butylcatechol (Wu et al., 2016).

Rotational Motion Investigation

  • Probing Rotational Motion : Research on the rotational motion in 4-tert-butylcatechol using photofragmentation dynamics provides a deeper understanding of its molecular behavior (Staniforth, Young, & Stavros, 2015).

Enzymatic Studies

  • Tyrosinase Activity : The effect of 4-tert-butylcatechol on the enzymatic activity of tyrosinase has been studied, revealing its potential impact on biological processes (Rodríguez-López et al., 2001).

Chemical Synthesis and Analysis

  • Electrochemical Sulfonylation : The study of electrochemical oxidation of 4-tert-butylcatechol in the presence of benzenesulfinic acids shows its potential for forming arylsulfonylbenzenediols (Nematollahi, Rahchamani, & Malekzadeh, 2003).
  • Radical Chain Reduction : Research demonstrates the use of 4-tert-butylcatechol in the radical chain reduction of alkylboron compounds, highlighting its role in organic synthesis (Villa, Povie, & Renaud, 2011).

Safety And Hazards

TBC is harmful if swallowed and in contact with skin . It causes severe skin burns and eye damage and may cause an allergic skin reaction . It is also very toxic to aquatic life .

properties

IUPAC Name

4-tert-butylbenzene-1,2-diol
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InChI

InChI=1S/C10H14O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XESZUVZBAMCAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
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DSSTOX Substance ID

DTXSID5024687
Record name 4-tert-Butylcatechol
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Molecular Weight

166.22 g/mol
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Physical Description

Gas or Vapor; Liquid; Other Solid, White solid; [CHEMINFO] White or tan, odorless crystalline solid; [MSDSonline]
Record name 1,2-Benzenediol, 4-(1,1-dimethylethyl)-
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Flash Point

130 °C
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Vapor Pressure

0.0028 [mmHg]
Record name 4-tert-Butylcatechol
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Product Name

4-tert-Butylcatechol

CAS RN

98-29-3
Record name 4-tert-Butylcatechol
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Record name p-tert-Butyl catechol
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Record name 4-tert-butylpyrocatechol
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Synthesis routes and methods I

Procedure details

A five-neck flask having a volume of 500 ml and provided with a stirrer, a reflux condenser, a sampling tube, a test specimen inlet and a thermometer was charged with 75.1g (0.5 mol) of paratert.-butyl phenol and 20 ml of acetone as a solvent. The flask was placed in a constant temperture bath ketp at 60°C. Into the flask contents, 3.80g (0.05 mol) of peracetic acid in the form of about 35 weight% acetone solution was added through a micro-feeder over 12 minutes. Within 60 minutes after the start of the addition of peracid, the reaction solution was analyzed by gas chromatography. Consequently, it was found that the conversion of para-tert.-butyl phenol was 5.1%, that 4-tert.-butyl pyrocatechol was formed in a yield of 50% based on the converted butyl phenol and that the conversion of the peracetic acid was 95.2%.
Quantity
75.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
peracetic acid
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The procedure of Comparative Example 1 was repeated, except phosphoric acid was added as a reaction catalyst in an amount corresponding to 1% by weight based on the amount of para-tert.-butyl phenol used. Consequently, the conversion of para-tert.-butyl phenol was 5.3%, 4-tert.-butyl pyrocatechol was formed in a yield of 52% based on the converted butyl phenol, and the conversion of peracetic acid was 96.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

After the manner of the procedure of Comparative Example 1, the reaction was carried out by using 20 ml of ethyl acetate as a solvent for para-tert.-butyl phenol and 0.5% by weight of Na5R'5 (P3O10)2 (R' = 2-ethylhexyl, tradename "Victor Wet 35B") as a peracetic acid stabilizer based on the amount of butyl phenol used. Consequently, the conversion of parta-tert.-butyl phenol was 7.2%, 4-tert.-butyl pyrocatechol was formed in a yield of 77% based on the converted butyl phenol and the conversion of peracetic acid was 98.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
35B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
parta-tert.-butyl phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

The procedure of Example 7 was repeated, except 0.2% by weight of dioctyl pyrophosphate was used in place of Na5R'5 (P3O10)2. Consequently, the conversion of para-tert.-butyl phenol was 7.2%, 4-tert.-butyl pyrocatechol was formed in a yield of 75% based on the converted butyl phenol and the conversion of peracetate was 99.0%.
Name
dioctyl pyrophosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-tert-Butylcatechol
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Citations

For This Compound
2,760
Citations
K Thörneby‐Andersson, O Sterner… - Pigment Cell …, 2000 - Wiley Online Library
Exposure of the skin to certain phenols or catechols such as 4‐tert‐butylphenol (TBP) and 4‐tert‐butylcatechol (TBC) may cause leukoderma. These substances are used in the polymer …
Number of citations: 45 onlinelibrary.wiley.com
D Nematollahi, M Rafiee, A Samadi-Maybodi - Electrochimica acta, 2004 - Elsevier
… we have investigated the electrooxidation of 4-tert-butylcatechol in aqueous solution and in … the synthesis of new and unique trimer of 4-tert-butylcatechol (3a) in a good yield and purity. …
Number of citations: 100 www.sciencedirect.com
SM Golabi, D Nematollahi - Journal of Electroanalytical Chemistry, 1997 - Elsevier
… The results of this work show that 3,4-dihydroxybenzoic acid and 4-tertbutylcatechol are oxidized in water to their respective quinones. The quinones are then attacked by the enolate …
Number of citations: 88 www.sciencedirect.com
Y Usami, AB Landau, K Fukuyama… - Journal of Toxicology …, 1980 - Taylor & Francis
4‐tert‐Butylcatechol (TBC) is an antioxidant widely used in industry and a potent depigmenting agent to the skin of the workers. In this study, tyrosinase was extracted from tissue‐…
Number of citations: 12 www.tandfonline.com
M García-Moreno, M Moreno-Conesa… - Biological …, 1999 - degruyter.com
… 4-tert-butylcatechol and dopamine in order to see their correlation with electron transfer. and 4 values in 13C for 4-tert-butylcatechol … -4 is higher in 4-tertbutylcatechol than in dopamine. …
Number of citations: 18 www.degruyter.com
MI Webb, NR Halcovitch, EG Bowes… - Journal of …, 2014 - Wiley Online Library
… boron compounds 10 naturally led us to expand this potentially useful family of compounds, and in this study, we report our findings using commercially available 4-tert-butylcatechol or …
Number of citations: 11 onlinelibrary.wiley.com
MF Kemmere, MJJ Mayer, J Meuldijk… - Journal of applied …, 1999 - Wiley Online Library
… Huo et al. 1, 2 have shown that monomer soluble components such as 4-tert-butylcatechol (TBC) have a significant effect on the conversion time history and particle size in emulsion …
Number of citations: 26 onlinelibrary.wiley.com
TR Demmin, MM Rogic - The Journal of Organic Chemistry, 1980 - ACS Publications
… does not eliminate the possibility that in a direct oxidation of 4tert-butylcatechol, 4-tert-butyl-l,2-benzoquinone, or 3methoxy-5-tert-butylcatechol 7a some additional or different …
Number of citations: 24 pubs.acs.org
D Nematollahi, R Rahchamani… - Synthetic …, 2003 - Taylor & Francis
Electrochemical oxidation of 4-tert-butylcatechol (1) has been studied in the presence of benzenesulfinic acids (2a and 2b) as nucleophiles in aqueous solution, using cyclic …
Number of citations: 7 www.tandfonline.com
JN Rodriguez-López, JR Ros-Martínez, R Varón… - Analytical …, 1992 - Elsevier
A procedure for calibrating a Clark-type oxygen electrode is described. This method is based on the oxidation of 4-tert-butylcatechol (TBC) by O 2 catalyzed by tyrosinase, to yield 4-tert-…
Number of citations: 84 www.sciencedirect.com

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